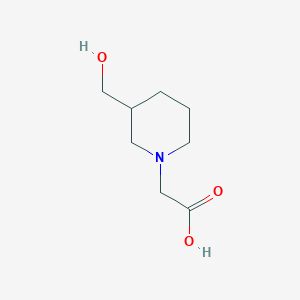![molecular formula C15H15N3O2S B1454326 4,7-dimetoxi-N-(piridin-4-ilmetil)benzo[d]tiazol-2-amina CAS No. 1204297-16-4](/img/structure/B1454326.png)
4,7-dimetoxi-N-(piridin-4-ilmetil)benzo[d]tiazol-2-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Estudios han demostrado que los derivados de tiazol pueden tener efectos antitumorales y citotóxicos. Este compuesto podría ser valioso en la investigación del cáncer, donde podría utilizarse para desarrollar nuevos agentes quimioterapéuticos que se dirijan a las células cancerosas al mismo tiempo que se minimiza el daño a las células sanas.
Cada una de estas aplicaciones representa un campo de investigación significativo donde 4,7-dimetoxi-N-(piridin-4-ilmetil)benzo[d]tiazol-2-amina podría potencialmente contribuir al desarrollo de nuevos agentes terapéuticos y tratamientos. Se necesitarían más investigaciones y ensayos clínicos para comprender completamente las capacidades y el perfil de seguridad del compuesto .
Análisis Bioquímico
Biochemical Properties
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine binds to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation . By modulating these pathways, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect the growth and survival of various cell types, including cancer cells . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . This inhibition can lead to changes in cellular signaling and metabolic pathways. Additionally, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its biological activity . In in vitro and in vivo studies, the long-term effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cellular function have been observed, including changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by other metabolic pathways . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and distribution of the compound to various cellular compartments and tissues . The localization and accumulation of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization can influence the compound’s ability to modulate cellular processes and pathways .
Propiedades
IUPAC Name |
4,7-dimethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-3-4-12(20-2)14-13(11)18-15(21-14)17-9-10-5-7-16-8-6-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKJLXSECIDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204404 | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204297-16-4 | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)



![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)




